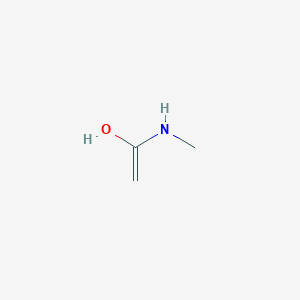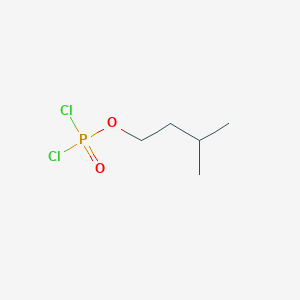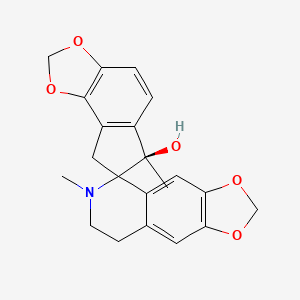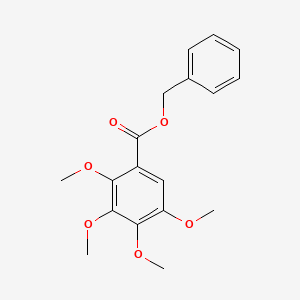
2-Azetidinone, 1-butyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-butyl-3-methylene-: is a four-membered lactam, also known as a β-lactam. This compound is part of the azetidine family, which is characterized by a nitrogen atom in a four-membered ring. The presence of the methylene group at the third position and the butyl group at the first position makes this compound unique. β-lactams are significant in medicinal chemistry due to their role as the core structure in many antibiotics, including penicillins and cephalosporins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield 1,3-disubstituted azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azetidinone, 1-butyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-butyl-3-methylene- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-butyl-3-methylene- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis . The methylene and butyl groups may influence the compound’s binding affinity and specificity towards different targets.
Vergleich Mit ähnlichen Verbindungen
2-Azetidinone: The parent compound without the butyl and methylene substituents.
1-Butyl-2-azetidinone: Similar structure but lacks the methylene group.
3-Methylene-2-azetidinone: Similar structure but lacks the butyl group.
Uniqueness: 2-Azetidinone, 1-butyl-3-methylene- is unique due to the presence of both the butyl and methylene groups. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
113437-04-0 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-butyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |
InChI-Schlüssel |
WILZAJBPYJECEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(=C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)


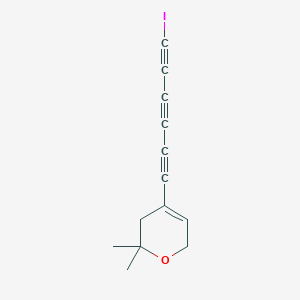
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
